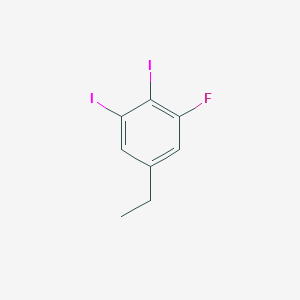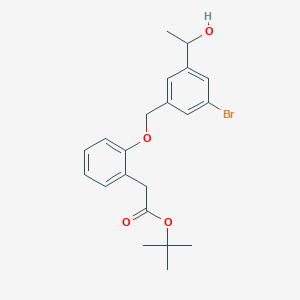
tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl ester group, a brominated benzyl ether, and a hydroxyethyl substituent. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, a benzyl alcohol derivative, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Etherification: The brominated intermediate is then reacted with a phenol derivative under basic conditions to form the benzyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The brominated benzyl ether can be reduced to the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxyethyl group yields the corresponding ketone or aldehyde.
- Reduction of the brominated benzyl ether yields the benzyl alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies, including enzyme inhibition and protein labeling.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active form of the compound .
Comparison with Similar Compounds
tert-Butyl bromoacetate: A related compound used as an alkylating agent in organic synthesis.
tert-Butyl acetate: Another ester with similar reactivity but different applications.
Uniqueness:
- The presence of the brominated benzyl ether and the hydroxyethyl group makes tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate unique compared to other tert-butyl esters. These functional groups provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C21H25BrO4 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[3-bromo-5-(1-hydroxyethyl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C21H25BrO4/c1-14(23)17-9-15(10-18(22)11-17)13-25-19-8-6-5-7-16(19)12-20(24)26-21(2,3)4/h5-11,14,23H,12-13H2,1-4H3 |
InChI Key |
PKHBCTDFZDHPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)COC2=CC=CC=C2CC(=O)OC(C)(C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
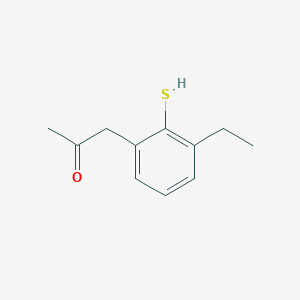
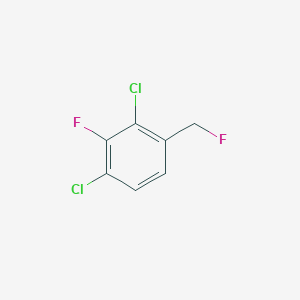


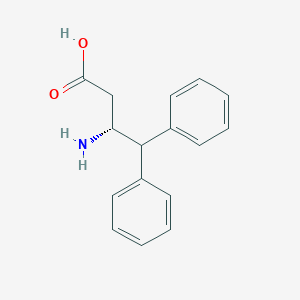
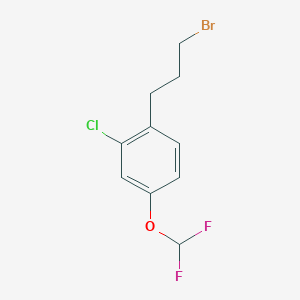
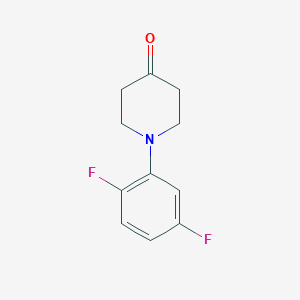
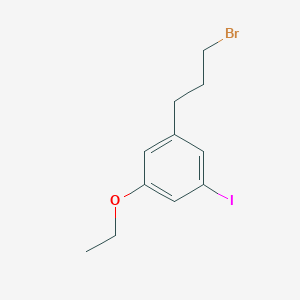
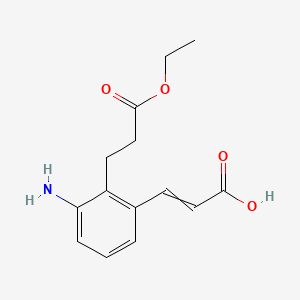
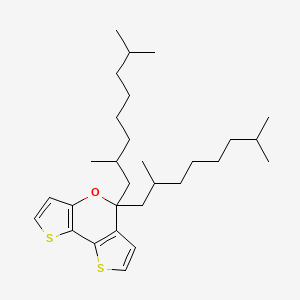
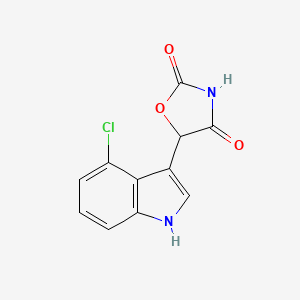
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
